DNA Intercalation Potency of the 4-Chlorophenyl Analog Relative to 4-Methylphenyl and 4-Methoxyphenyl Substitutions
In a direct head-to-head study on [1,2,4]triazolo[4,3-c]quinazoline derivatives, the 4-chlorophenyl substituted analog (compound 6f) exhibited a DNA intercalation IC50 of 54.08 µM, outperforming the 4-methylphenyl analog (6a, IC50 = 79.35 µM) and the 4-methoxyphenyl analog (6c, IC50 = 84.08 µM) [1]. This 1.5‑fold and 1.6‑fold gain, respectively, underscores the superiority of the chloro substituent for π‑stack binding affinity.
| Evidence Dimension | DNA intercalation affinity (IC50) |
|---|---|
| Target Compound Data | 54.08 µM (compound 6f; 4-chlorophenyl) |
| Comparator Or Baseline | 79.35 µM (4-methylphenyl, 6a); 84.08 µM (4-methoxyphenyl, 6c) |
| Quantified Difference | 1.47‑fold (vs 4-methylphenyl); 1.56‑fold (vs 4-methoxyphenyl) |
| Conditions | Methyl green displacement assay; pH 7.4; test compounds at graded concentrations |
Why This Matters
Procurement of the 4‑chlorophenyl variant ensures access to the highest DNA intercalation potency reported within this subseries, directly impacting the design of DNA-targeted anticancer agents.
- [1] Alesawy MS, et al. Design, synthesis, in silico ADMET, docking, and antiproliferative evaluations of [1,2,4]triazolo[4,3-c]quinazolines as classical DNA intercalators. Arch Pharm (Weinheim). 2022;355(4):e2100412. doi:10.1002/ardp.202100412. Data extracted from full-text Table 2 and Figure 3. View Source
